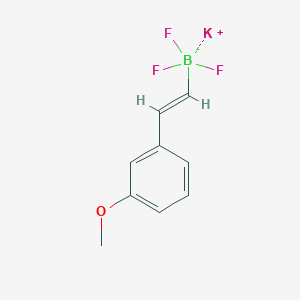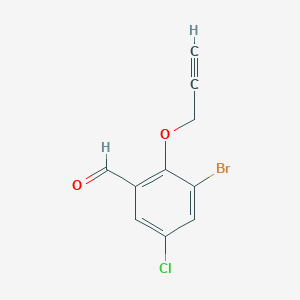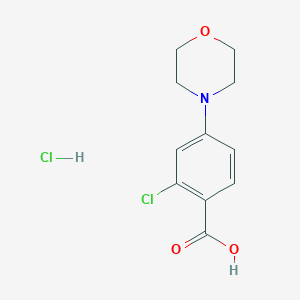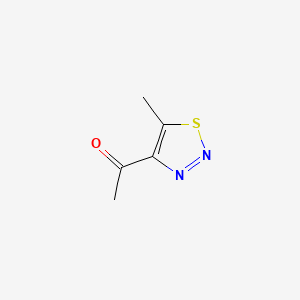
1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide. This reaction yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives, which are then reacted with hydrazonoyl chloride derivatives to form the desired thiadiazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with cell wall synthesis in microorganisms .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but differs in its chemical reactivity and synthesis pathways.
1,2,5-Thiadiazole: Less commonly studied but still of interest due to its unique structural properties.
Uniqueness: 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 5-position of the thiadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
40757-61-7 |
|---|---|
Formule moléculaire |
C5H6N2OS |
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
1-(5-methylthiadiazol-4-yl)ethanone |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)5-4(2)9-7-6-5/h1-2H3 |
Clé InChI |
PYTOVLLPUXTXQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NS1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13458239.png)
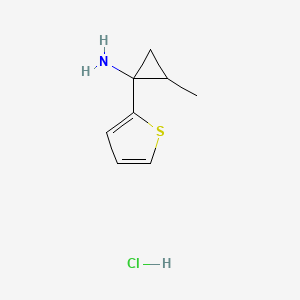
![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)
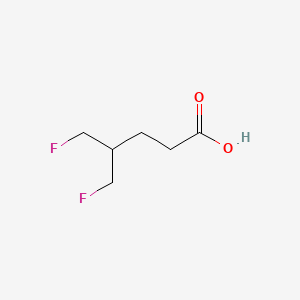
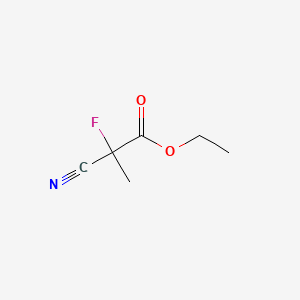
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)

![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

